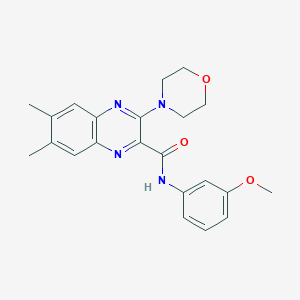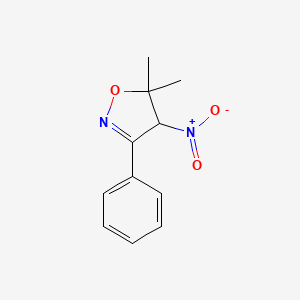![molecular formula C25H22N2O4 B14942628 (4E)-5-(3-Hydroxyphenyl)-1-(4-hydroxyphenyl)-4-{1-[(4-methylphenyl)amino]ethylidene}pyrrolidine-2,3-dione](/img/structure/B14942628.png)
(4E)-5-(3-Hydroxyphenyl)-1-(4-hydroxyphenyl)-4-{1-[(4-methylphenyl)amino]ethylidene}pyrrolidine-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-HYDROXYPHENYL)-1-(4-HYDROXYPHENYL)-4-[(E)-1-(4-TOLUIDINO)ETHYLIDENE]DIHYDRO-1H-PYRROLE-2,3-DIONE is a complex organic compound that features multiple functional groups, including hydroxyl, toluidino, and ethylidene groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-HYDROXYPHENYL)-1-(4-HYDROXYPHENYL)-4-[(E)-1-(4-TOLUIDINO)ETHYLIDENE]DIHYDRO-1H-PYRROLE-2,3-DIONE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by their combination under specific conditions to form the final product. Common reagents used in the synthesis include phenols, amines, and aldehydes, with catalysts such as acids or bases to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions in reactors, with careful control of temperature, pressure, and pH to optimize yield and purity. The use of automated systems and continuous flow processes could enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
5-(3-HYDROXYPHENYL)-1-(4-HYDROXYPHENYL)-4-[(E)-1-(4-TOLUIDINO)ETHYLIDENE]DIHYDRO-1H-PYRROLE-2,3-DIONE can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Typical reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are crucial for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce dihydro derivatives with altered electronic properties.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, the compound may serve as a probe to study enzyme interactions or as a precursor for developing bioactive molecules with potential therapeutic applications.
Medicine
In medicine, derivatives of this compound could be investigated for their pharmacological properties, such as anti-inflammatory, antioxidant, or anticancer activities.
Industry
In the industrial sector, the compound might be used in the development of new materials, such as polymers or dyes, due to its unique electronic and structural properties.
Mécanisme D'action
The mechanism by which 5-(3-HYDROXYPHENYL)-1-(4-HYDROXYPHENYL)-4-[(E)-1-(4-TOLUIDINO)ETHYLIDENE]DIHYDRO-1H-PYRROLE-2,3-DIONE exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other biomolecules, leading to changes in cellular processes and pathways. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 5-(3-HYDROXYPHENYL)-1-(4-HYDROXYPHENYL)-4-[(E)-1-(4-TOLUIDINO)ETHYLIDENE]DIHYDRO-1H-PYRROLE-2,3-DIONE include other dihydropyrrole derivatives with hydroxyl and toluidino groups. Examples might include:
- 5-(3-HYDROXYPHENYL)-1-(4-HYDROXYPHENYL)-4-[(E)-1-(4-AMINO)ETHYLIDENE]DIHYDRO-1H-PYRROLE-2,3-DIONE
- 5-(3-HYDROXYPHENYL)-1-(4-HYDROXYPHENYL)-4-[(E)-1-(4-METHYLAMINO)ETHYLIDENE]DIHYDRO-1H-PYRROLE-2,3-DIONE
Uniqueness
The uniqueness of 5-(3-HYDROXYPHENYL)-1-(4-HYDROXYPHENYL)-4-[(E)-1-(4-TOLUIDINO)ETHYLIDENE]DIHYDRO-1H-PYRROLE-2,3-DIONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Propriétés
Formule moléculaire |
C25H22N2O4 |
|---|---|
Poids moléculaire |
414.5 g/mol |
Nom IUPAC |
(4E)-5-(3-hydroxyphenyl)-1-(4-hydroxyphenyl)-4-[1-(4-methylanilino)ethylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C25H22N2O4/c1-15-6-8-18(9-7-15)26-16(2)22-23(17-4-3-5-21(29)14-17)27(25(31)24(22)30)19-10-12-20(28)13-11-19/h3-14,23,26,28-29H,1-2H3/b22-16+ |
Clé InChI |
NFZWXLVNIZVLPV-CJLVFECKSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)N/C(=C/2\C(N(C(=O)C2=O)C3=CC=C(C=C3)O)C4=CC(=CC=C4)O)/C |
SMILES canonique |
CC1=CC=C(C=C1)NC(=C2C(N(C(=O)C2=O)C3=CC=C(C=C3)O)C4=CC(=CC=C4)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-chlorophenyl)-6-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14942545.png)

![4-bromo-1-hydroxy-6,7-dimethylfuro[3,4-c]pyridin-3(1H)-one](/img/structure/B14942560.png)
![1H-Pyrrole-3-carbonitrile, 2-amino-1-[(4-chlorophenyl)methyl]-4,5-dimethyl-](/img/structure/B14942563.png)
![N-[4-({4-[(4-ethoxyphenyl)amino]piperidin-1-yl}sulfonyl)phenyl]acetamide](/img/structure/B14942574.png)

![3-Fluorophenyl {[4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]carbamoyl}sulfamate](/img/structure/B14942586.png)
![methyl 4-[1-(3-chlorophenyl)-5-oxo-4,5,6,7-tetrahydro-1H-imidazo[4,5-b]pyridin-7-yl]benzoate](/img/structure/B14942596.png)
![(5Z)-3-[2-(1H-benzimidazol-2-yl)ethyl]-5-(3,4-dimethoxybenzylidene)-2-(4-methoxyphenyl)-3,5-dihydro-4H-imidazol-4-one](/img/structure/B14942600.png)
![3-[1'-(4-Fluorobenzoyl)-4,4'-bipiperidin-1-YL]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B14942610.png)
![4-[1-(4-fluorophenyl)ethyl]-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B14942614.png)



